Cas no 695-15-8 (1,4-dimethyl-piperidine)
1,4-dimethyl-piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-dimethyl-piperidine
- 1,4-dimethylpiperidine
- Q63399717
- NSC363758
- SCHEMBL13400
- DTXSID50219726
- TVSMLBGFGKLKOO-UHFFFAOYSA-N
- Piperidine, 1,4-dimethyl-
- 695-15-8
- AKOS006242269
- InChI=1/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H
- NSC-363758
- NSC 363758
- SCHEMBL2703206
-
- MDL: MFCD06637499
- Inchi: 1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3
- InChI Key: TVSMLBGFGKLKOO-UHFFFAOYSA-N
- SMILES: N1(C)CCC(C)CC1
Computed Properties
- Exact Mass: 113.12055
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 62.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
- LogP: 1.28600
1,4-dimethyl-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032558-1g |
1,4-Dimethyl-piperidine |
695-15-8 | 1g |
£244.00 | 2022-03-01 | ||
| Fluorochem | 032558-5g |
1,4-Dimethyl-piperidine |
695-15-8 | 5g |
£732.00 | 2022-03-01 | ||
| A2B Chem LLC | AH32718-250mg |
1,4-dimethyl-piperidine |
695-15-8 | 80% | 250mg |
$219.00 | 2024-04-19 | |
| A2B Chem LLC | AH32718-1g |
1,4-dimethyl-piperidine |
695-15-8 | 80% | 1g |
$425.00 | 2024-04-19 | |
| A2B Chem LLC | AH32718-5g |
1,4-dimethyl-piperidine |
695-15-8 | 80% | 5g |
$1344.00 | 2024-04-19 | |
| 1PlusChem | 1P00FPZI-1g |
1,4-dimethyl-piperidine |
695-15-8 | 80% | 1g |
$299.00 | 2023-12-16 | |
| 1PlusChem | 1P00FPZI-5g |
1,4-dimethyl-piperidine |
695-15-8 | 80% | 5g |
$872.00 | 2023-12-16 |
1,4-dimethyl-piperidine Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1,4-dimethyl-piperidine
1,4-Dimethyl-Piperidine: A Comprehensive Overview
1,4-Dimethyl-piperidine (CAS No. 695-15-8) is a heterocyclic organic compound with a piperidine ring structure, featuring two methyl groups attached at the 1 and 4 positions. This compound belongs to the broader class of piperidines, which are six-membered rings containing one nitrogen atom and five carbon atoms. The molecular formula of 1,4-dimethyl-piperidine is C8H15N, and its molecular weight is approximately 129.23 g/mol. The compound is widely recognized for its versatility in various chemical applications, including pharmaceuticals, agrochemicals, and specialty chemicals.
The synthesis of 1,4-dimethyl-piperidine typically involves the cyclization of amino alcohols or the use of ring-closing reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the piperidine ring under mild conditions. These developments have significantly enhanced the scalability of 1,4-dimethyl-piperidine production for industrial applications.
One of the most notable applications of 1,4-dimethyl-piperidine is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of various bioactive compounds, including antidepressants and antipsychotics. For example, it has been utilized in the preparation of selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for treating depression and anxiety disorders. Recent studies have highlighted its role in enhancing drug delivery systems by improving the solubility and bioavailability of poorly soluble drugs.
In addition to its pharmaceutical applications, 1,4-dimethyl-piperidine finds utility in agrochemicals as a component in herbicides and fungicides. Its ability to act as a chelating agent makes it valuable in stabilizing metal ions in agricultural formulations. Moreover, it has been explored as a precursor for synthesizing biodegradable polymers, contributing to sustainable materials development.
Recent research has also focused on the environmental impact of 1,4-dimethyl-piperidine and its derivatives. Studies have shown that under certain conditions, it can undergo biodegradation by microbial communities, reducing its persistence in natural ecosystems. This has prompted further investigation into its use in eco-friendly chemical processes.
The physical properties of 1,4-dimethyl-piperidine include a melting point of approximately -30°C and a boiling point around 70°C under standard pressure. Its solubility in water is limited due to its hydrophobic nature; however, it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate.
In terms of safety considerations, while 1,4-dimethyl-piperidine is not classified as highly toxic or hazardous under normal handling conditions, it should be stored away from strong oxidizing agents and sources of ignition due to its flammability. Proper ventilation and personal protective equipment are recommended during handling to minimize exposure risks.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1,4-dimethyl-piperidine, enabling more accurate predictions of its behavior in different chemical environments. These studies have also paved the way for novel synthetic strategies that could potentially expand its application scope further.
In conclusion, 1,4-dimethyl-piperidine (CAS No. 695-15-8) remains a critical compound in modern chemistry due to its diverse applications across multiple industries. Continuous research efforts are expected to uncover new uses and improve existing processes involving this versatile compound.
695-15-8 (1,4-dimethyl-piperidine) Related Products
- 7149-42-0((1-methylpiperidin-4-yl)methanamine)
- 25549-16-0(Triisoctylamine)
- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)
- 100-76-5(Quinuclidine)
- 1193-12-0(3,3-Dimethylpiperidine)
- 14613-37-7((1-methyl-3-piperidyl)methanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)